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8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium

H⁺/K⁺-ATPase enzyme kinetics competitive inhibition

Select m-ATIP for its unique, experimentally irreplaceable capability: UV-triggered, covalent attachment to the gastric H⁺/K⁺-ATPase at the lumenal K⁺ site. Its meta-azido geometry directs modification to transmembrane domains inaccessible to para-isomers like DAZIP, enabling stoichiometric studies (1.9 ± 0.2 probes per catalytic site) and competitive P-CAB binding analysis not feasible with reversible inhibitors. [¹⁴C]m-ATIP enables precise quantification, while K⁺-specific protection (blocked by 10 mM KCl, not NaCl) ensures target selectivity across P-type ATPases.

Molecular Formula C17H18N5O+
Molecular Weight 308.36 g/mol
CAS No. 120722-00-1
Cat. No. B054524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium
CAS120722-00-1
Synonyms8-(3-azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium
m-ATIP
Molecular FormulaC17H18N5O+
Molecular Weight308.36 g/mol
Structural Identifiers
SMILESCC1=C([N+](=C2N1C=CC=C2OCC3=CC(=CC=C3)N=[N+]=[N-])C)C
InChIInChI=1S/C17H18N5O/c1-12-13(2)22-9-5-8-16(17(22)21(12)3)23-11-14-6-4-7-15(10-14)19-20-18/h4-10H,11H2,1-3H3/q+1
InChIKeyDQDJEDCCLRCCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium (m-ATIP) Procurement Guide: A K⁺-Site Photoaffinity Probe for Gastric H⁺/K⁺-ATPase


8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium (CAS 120722-00-1), commonly designated m-ATIP, is a cationic imidazo[1,2-a]pyridine derivative bearing a photoreactive meta-azidophenylmethoxy substituent [1]. It was developed as one of seven azido‑containing photoaffinity probes derived from the reversible K⁺‑competitive gastric H⁺/K⁺‑ATPase inhibitor SCH 28080 [1]. In the absence of UV light, m-ATIP behaves as a reversible, K⁺‑competitive inhibitor of the gastric proton pump (Ki = 2.4 µM at pH 7.0); upon UV irradiation, the aryl azide generates a reactive nitrene that covalently modifies the enzyme’s catalytic subunit, enabling irreversible target identification studies [1].

Why Generic SCH 28080 Analogs Cannot Replace 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium in Photoaffinity Workflows


Although several imidazo[1,2-a]pyridine derivatives inhibit the gastric H⁺/K⁺-ATPase at the lumenal K⁺ site, simply substituting a more potent reversible inhibitor such as SCH 28080 (Ki ≈ 0.12 µM) for m-ATIP forfeits the defining experimental capability: UV‑triggered covalent attachment to the target [1][2]. Conversely, the para‑azido analog DAZIP (2,3‑dimethyl‑8‑[(4‑azidophenyl)methoxy]imidazo[1,2-a]pyridine) provides photoaffinity labeling but with a different azido‑regiochemistry (para vs. meta) that alters the electrophilic nitrene insertion radius and therefore the pattern of labeled residues; DAZIP also exhibits a markedly higher apparent Kd (4.7 µM at pH 7.4) compared with m-ATIP’s Ki of 2.4 µM [1][3]. These structural and pharmacological differences mean that m-ATIP occupies a unique position: it retains sufficient reversible affinity for the K⁺ site while its meta‑azido geometry directs covalent modification to membrane‑spanning domains inaccessible to the para isomer, a combination no generic imidazopyridine or alternative azido‑probe can replicate without independent re‑validation [1].

Quantitative Differentiation Evidence for 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium (m-ATIP)


Reversible K⁺-Site Affinity: m-ATIP vs. Parent Compound SCH 28080

In lyophilized gastric vesicles at pH 7.0, m-ATIP inhibits K⁺‑stimulated ATPase activity competitively with respect to K⁺, with a Ki of 2.4 µM [1]. The parent compound SCH 28080, under comparable conditions (gastric microsomes, pH 7.0), exhibits a Ki of 0.12 µM—approximately 20‑fold lower [2]. While SCH 28080 is the more potent reversible inhibitor, it lacks the photoreactive azide necessary for covalent target capture, making m-ATIP the appropriate choice when irreversible labeling is the experimental objective despite its reduced reversible affinity [1].

H⁺/K⁺-ATPase enzyme kinetics competitive inhibition

Covalent Labeling Stoichiometry: m-ATIP vs. DAZIP Photoaffinity Efficiency

UV irradiation of [¹⁴C]m-ATIP in gastric vesicles (pH 7.0, 0.2 mM ATP) produces time‑dependent ATPase inactivation paralleled by radioactivity incorporation into the 100‑kDa catalytic subunit. Complete inactivation required incorporation of 1.9 ± 0.2 mol of probe per mol of catalytic phosphorylation sites—a near‑2:1 stoichiometry consistent with labeling of both α‑subunits of the oligomeric pump [1]. In contrast, the para‑azido isomer DAZIP achieves photoinactivation with a 2‑fold lower efficiency at pH 7.4 vs. pH 6.4, and its apparent Kd at pH 7.4 (4.7 µM) is approximately double m-ATIP’s Ki, indicating that the meta‑azido configuration of m-ATIP provides more favorable positioning for covalent insertion at physiological pH [2].

photoaffinity labeling covalent modification stoichiometry

Competitive Cation Protection: K⁺ Selectivity vs. Na⁺ of m-ATIP Labeling

Both UV‑induced inactivation and [¹⁴C]m-ATIP covalent incorporation were completely blocked by 10 mM KCl but unaffected by 10 mM NaCl, directly demonstrating that m-ATIP modification is confined to the K⁺‑binding locus [1]. This level of cation‑specific protection is not uniformly observed across all azido‑SCH 28080 derivatives. DAZIP photoinactivation is protected by K⁺ as well, but the protection efficacy at DAZIP’s optimal pH 6.4 depends strongly on the nucleotide‑bound state of the enzyme, with ATP + CDTA yielding 100‑fold greater K⁺ protection than Mg²⁺ alone, indicating a more complex, conformation‑sensitive labeling profile [2]. m-ATIP’s cleaner K⁺‑vs‑Na⁺ discrimination simplifies interpretation of protection experiments.

ion selectivity K⁺ site protection assay

Membrane Domain Localization: Tryptic Resistance of the m-ATIP Adduct

Tryptic digestion of gastric vesicle membranes labeled with [¹⁴C]m-ATIP failed to release radioactivity from the membrane fraction, indicating that the covalent attachment site resides within or very close to the membrane‑spanning segments of the H⁺/K⁺‑ATPase α‑subunit [1]. In contrast, the para‑azido DAZIP labels sites that, while also in the α‑subunit, show different proteolytic fragment patterns consistent with a more extracellular‑facing location [2]. This topological difference—m-ATIP penetrating deeper into the transmembrane region—provides structural information about the K⁺ translocation pathway that cannot be obtained with the para‑azido isomer or with non‑photoaffinity inhibitors like SCH 28080 or SK&F 96067 [1][3].

membrane protein topology tryptic digestion transmembrane domain

Radiolabeled Form Availability: [¹⁴C]m-ATIP as a Definitive Tracer

m-ATIP was synthesized in [¹⁴C]‑labeled form specifically to enable quantitative determination of covalent incorporation stoichiometry [1]. The [¹⁴C]m-ATIP synthesis and characterization are documented in the primary literature with validated radiochemical purity, enabling direct comparison of moles incorporated per mole of catalytic site. No other azido‑SCH 28080 derivative, including DAZIP, has been described in a radiolabeled form with equivalent quantitative incorporation data; DAZIP photoinactivation experiments rely solely on activity loss measurements rather than direct radiolabel stoichiometry [2].

radioligand autoradiography quantitative labeling

Proven Application Scenarios for 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium (m-ATIP)


Mapping the Lumenal K⁺-Binding Pocket of Gastric H⁺/K⁺‑ATPase by Covalent Photoaffinity Labeling

m-ATIP’s defining application is the irreversible, UV‑dependent labeling of the gastric H⁺/K⁺‑ATPase 100‑kDa catalytic subunit at the lumenal K⁺ site. With a reversible Ki of 2.4 µM, the probe first occupies the K⁺ pocket under dark conditions; subsequent UV photolysis converts the meta‑azide to a reactive nitrene that inserts into nearby residues. Because tryptic digestion fails to release the label from the membrane, the adduct localizes to transmembrane segments, directly informing structural models of the K⁺ translocation pathway [1].

Quantitative Stoichiometric Determination of Pump Oligomeric State

Using [¹⁴C]m-ATIP, researchers can measure the exact ratio of covalently bound probe molecules to catalytic phosphorylation sites. The experimentally determined value of 1.9 ± 0.2 provides evidence for a dimeric arrangement of α‑subunits in the functional pump. This quantitative approach is uniquely enabled by m-ATIP’s documented radiolabeled form and defined incorporation stoichiometry, capabilities absent from both reversible inhibitors (SCH 28080, SK&F 96067) and non‑radiolabeled photoaffinity analogs (DAZIP) [1][2][3].

Differentiating K⁺‑Site from Na⁺‑Site Binding in P‑Type ATPase Selectivity Panels

The binary protection profile—complete blockade of m-ATIP labeling by 10 mM KCl vs. no effect of 10 mM NaCl—establishes m-ATIP as a stringent probe for K⁺‑site occupancy. This selectivity makes it suitable for comparative studies across P‑type ATPases (e.g., gastric H⁺/K⁺‑ vs. Na⁺/K⁺‑ATPase) where the goal is to identify K⁺‑specific binding determinants without interference from Na⁺‑site cross‑reactivity [1].

Photoaffinity‑Based Validation of K⁺‑Competitive Acid Blocker (P‑CAB) Binding Sites

As a structural analog of SCH 28080, the prototypical K⁺‑competitive acid blocker, m-ATIP can serve as a covalent surrogate in competition binding experiments. When a novel P‑CAB candidate protects the 100‑kDa band from [¹⁴C]m-ATIP photolabeling, it provides direct evidence that the candidate occupies the same lumenal K⁺ site. This experimental design is not possible with reversible ligands alone and is not replicated by the para‑azido DAZIP, which labels different proteolytic fragments [1][2].

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